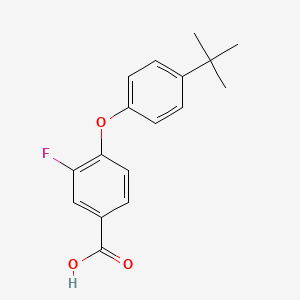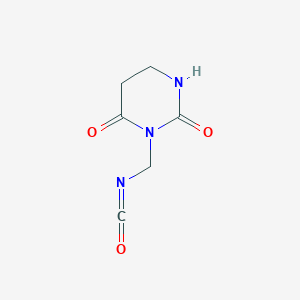
3-(Isocyanatomethyl)-1,3-diazinane-2,4-dione
説明
“3-(Isocyanatomethyl)-1,3-diazinane-2,4-dione” is also known as Isophorone Diisocyanate (IPDI). It is a monomeric cycloaliphatic diisocyanate . The CAS number for this compound is 4098-71-9 . It has a molecular weight of 222.28 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is C12H18N2O2 . It is also known as 3-isocyanatomethyl-3,5,5-trimethylcyclohexyl isocyanate .
Chemical Reactions Analysis
This compound is used in the chemical synthesis of aliphatic polyisocyanates and polyurethanes . It is also involved in the formation of hybrid isocyanurates, which are used in polyurethane coatings .
Physical And Chemical Properties Analysis
This compound appears as a clear liquid with a pungent odor . It has a specific heat of 1.68 kJ/kg at 20°C, a boiling point under 1013 hPa of 310°C (decomposes), and a self-ignition temperature of 430°C . Its NCO content is 37.5 to 37.8% by weight .
科学的研究の応用
Synthesis and Microlithography Applications
3-(Isocyanatomethyl)-1,3-diazinane-2,4-dione and its derivatives have been explored for their potential in synthesizing photoactive substrates for microlithography. Tattersall et al. (2004) described the preparation of 3-diazopiperi-2,4-diones, which absorb in the 240−260-nm spectral range and are suitable for use in nonchemically amplified photoresists in deep ultraviolet microlithography due to their high quantum yield in the Wolff rearrangement, leading to transparent, base-soluble photoproducts (Tattersall et al., 2004).
Methodologies for Ring Expansion
Stevens, Dieltiens, and Claeys (2005) developed a straightforward one-step protocol for expanding pyroglutamates to perhydro-1,3-diazepine-2,4-diones, employing N-carbamoylation with an isocyanate followed by intramolecular ring expansion. This new method provides easy access to the seven-membered skeleton, demonstrating the versatility of isocyanate-based compounds in synthesizing complex cyclic structures (Stevens et al., 2005).
Urethane Reaction Studies
Gong et al. (2014) studied the urethane reaction involving symmetrical diisocyanate 1,3-diazetidine-2,4-dione with a mono-THP ether, exploring the kinetics and thermodynamics of the reaction. Their findings provide insights into the reactivity of isocyanate groups in such molecules and the catalytic effects on the reaction rate and mechanism, contributing to a better understanding of the chemistry of isocyanate-based compounds (Gong et al., 2014).
Polymerization and Material Synthesis
Mallakpour and Rafiee (2007) introduced an efficient method for preparing soluble poly(urea-urethane)s using 3-(Isocyanatomethyl)-1,3-diazinane-2,4-dione derivatives, employing ionic liquids and microwave irradiation for polymerization. This approach highlights the potential of these compounds in synthesizing new materials with desirable properties for various applications (Mallakpour & Rafiee, 2007).
Safety and Hazards
特性
IUPAC Name |
3-(isocyanatomethyl)-1,3-diazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c10-4-7-3-9-5(11)1-2-8-6(9)12/h1-3H2,(H,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYNOGNSJXTLJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1=O)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



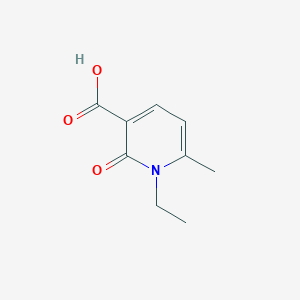

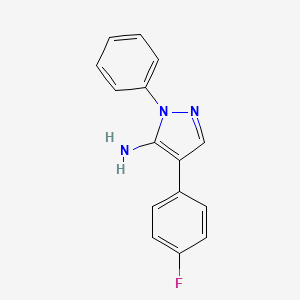

![1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1519089.png)
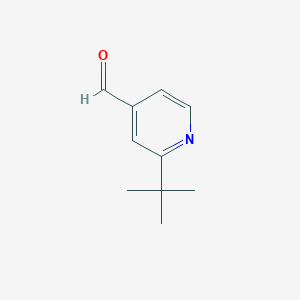

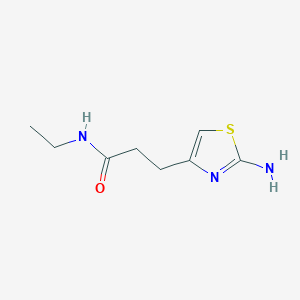
![3-[5-Bromo-2-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B1519099.png)
![2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B1519100.png)
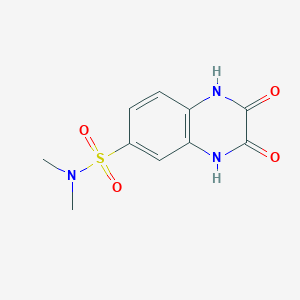
![5-amino-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1519102.png)
![1-(2-aminoethyl)-6-(ethylthio)-N-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1519103.png)
